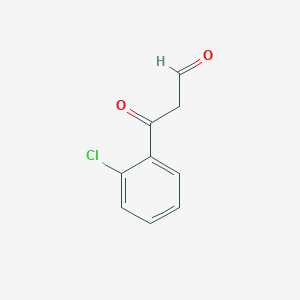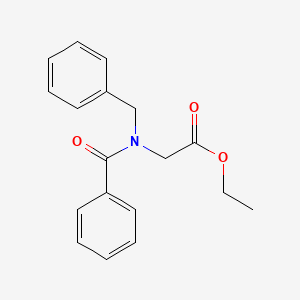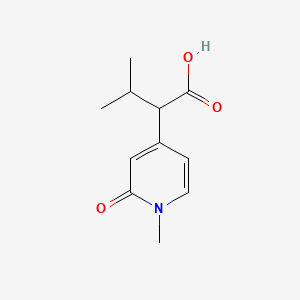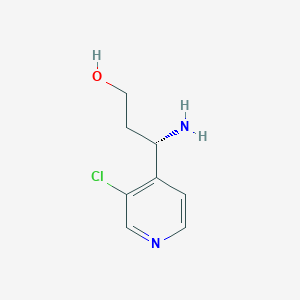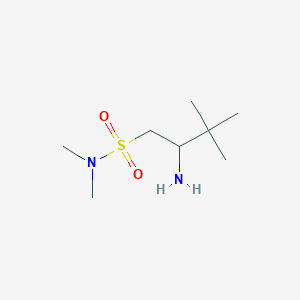
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is a chemical compound with the molecular formula C8H20N2O2S and a molecular weight of 208.32 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a highly branched butane backbone. It is primarily used in research and industrial applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide typically involves the reaction of 2,2,3,3-tetramethylbutane with sulfonamide precursors under controlled conditions. One common method includes the use of tert-butyl bromide and ethyl bromide in the presence of magnesium metal and manganese(II) ions . The reaction proceeds through the formation of organomanganese intermediates, which then decompose to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar butane backbone but lacking the sulfonamide group.
Sulfanilamide: A sulfonamide antibiotic with a different structural arrangement but similar functional group.
Uniqueness
2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is unique due to its highly branched structure and the presence of both amino and sulfonamide groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C8H20N2O2S |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
2-amino-N,N,3,3-tetramethylbutane-1-sulfonamide |
InChI |
InChI=1S/C8H20N2O2S/c1-8(2,3)7(9)6-13(11,12)10(4)5/h7H,6,9H2,1-5H3 |
InChI-Schlüssel |
ZHCDMCKMVNXRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CS(=O)(=O)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


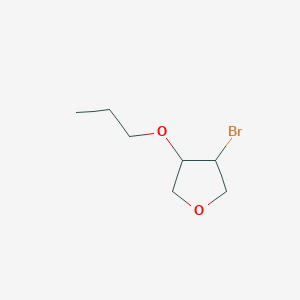
![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
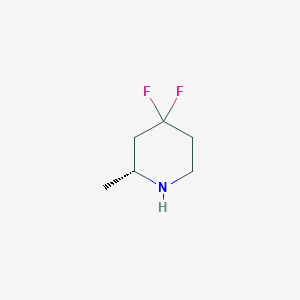

![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
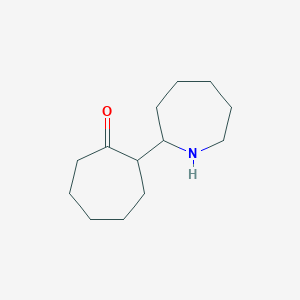
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
